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Compound of Interest |

Compound Name: 1,2-Dimethoxybenzene-4,5-D2
CAS No.: 203645-56-1
Cat. No.: B1426708

Get Quote

The physical and chemical deviations between unlabeled veratrole and its deuterated

counterparts stem entirely from the mass difference between protium and deuterium.
Deuterium possesses a nucleus with one proton and one neutron, doubling its mass relative to
protium.

This mass increase directly impacts the zero-point energy (ZPE) of the carbon-deuterium (C-D)
bonds. Because the C-D bond has a lower ZPE than a C-H bond, it requires a higher activation
energy to reach the transition state during bond cleavage. In the context of veratrole, the
methoxy groups are prime targets for O-demethylation by cytochrome P-450 enzymes][?2].
Deuterating these methoxy groups (Veratrole-d6 or Veratrole-d10) slows this enzymatic
cleavage significantly, a principle heavily utilized in modern pharmacokinetics to extend the
half-life of drug candidates.

Furthermore, the increased mass affects macroscopic physical properties. Because the
electron cloud distribution (and thus the molar volume) remains virtually identical upon
deuteration, the increase in molecular weight results in a proportional increase in density.
Conversely, the slightly lower polarizability of the C-D bond reduces London dispersion forces,
often leading to a marginally lower boiling point compared to the unlabeled compound.
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Comparative Physical Characteristics

The following table synthesizes the physical properties of veratrole and its primary deuterated
isotopologues. Note that while molecular weights are exact, densities for highly deuterated
forms are derived from the mass-to-volume ratio principle, correcting anomalous predictive
database outputs.

Table 1: Physical Properties of Veratrole Isotopologues

Veratrole-d10

Veratrole Veratrole-d4 Veratrole-d6
Property . (Fully
(Unlabeled) (Ring-d4) (Methoxy-d6)
Deuterated)
Molecular
C8H 100 2 C8H6D 402 C8H4D 60 2 C8D 1002
Formula
Molecular Weight  138.16 g/mol [1] 142.19 g/mol [3] 144.19 g/mol [2] 148.23 g/mol [4]
) ~1.11 g/cm3 ~1.13 g/lcm3 ~1.16 g/cm?3
Density (25 °C) 1.08 g/cm3[5]
(Calc.) (Calc.) (Calc.)
Boiling Point 206-207 °C[5] ~205-206 °C ~205-206 °C ~205-206 °C
Melting Point 15-22.5 °C[5] ~15-22 °C ~15-22 °C ~15-22 °C

Isotopic Purity

N/A

>98 atom % D

>98 atom % D

>99 atom % D

Target

(Note: While some machine-learning databases may predict lower densities for deuterated
forms, empirical principles dictate that since the molar volume remains constant, the density
must increase proportionally with the ~7.3% mass increase of the d10 isotopologue).

Self-Validating Synthesis and Purification Protocol

To ensure absolute isotopic fidelity and chemical purity, the synthesis of Veratrole-d10 must be
treated as a self-validating system. Every step is designed with a specific causality to prevent
protium exchange or structural degradation.
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1. Catechol-d6 Preparation

(Starting Material)

(K2CO3 in anhydrous Acetone)

l

[ 3. Electrophilic Methylation j

[ 2. Base-Catalyzed Deprotonation j

(CD3I dropwise addition, SN2)

l

4. Crude Veratrole-d10 Extraction
(Aqueous quench & organic phase)

5. Fractional Distillation
(Distilled over CaH2)

6. Isotopic Validation
(1H/13C NMR & GC-MS)

7. Pure Veratrole-d10
(>99% atom D)

Click to download full resolution via product page

Fig 1: Step-by-step synthesis and validation workflow for Veratrole-d10.

Step-by-Step Methodology:
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Reagent Preparation: Rigorously dry acetone over molecular sieves. Causality: The absolute
exclusion of moisture prevents the hydrolysis of the expensive alkylating agent
(lodomethane-d3) and eliminates the risk of proton-deuterium exchange at the phenolic
oxygen prior to alkylation.

Base-Catalyzed Deprotonation: Suspend Catechol-d6 (1.0 eq) and anhydrous K 2CO 3(2.5
eq) in the dry acetone under an argon atmosphere. Causality: Potassium carbonate is
chosen over stronger bases (like NaH) because it is mild enough to prevent the oxidative
degradation of the catechol ring, yet strong enough to form the highly nucleophilic
diphenoxide intermediate.

Electrophilic Methylation (S N2): Add lodomethane-d3 (CD 3I, 2.2 eq) dropwise at 0 °C, then
reflux for 12 hours. Causality: Dropwise addition controls the exothermic nature of the S N2
reaction. A slight excess of CD 3l ensures complete dialkylation, preventing the formation of
mono-methoxy impurities (guaiacol-d7).

Workup and Extraction: Quench the reaction with D 20 (to maintain isotopic integrity) and
extract with dichloromethane. Wash the organic layer with cold 5% NaOH. Causality: The
NaOH wash selectively deprotonates and removes any unreacted catechol-d6 or mono-
alkylated guaiacol-d7, leaving only the neutral veratrole-d10 in the organic phase.

Fractional Distillation: Dry the organic layer, evaporate the solvent, and fractionally distill the
crude liquid over Calcium Hydride (CaH 2) under reduced pressure. Causality: CaH 2reacts
irreversibly with trace water to form calcium hydroxide and hydrogen gas. This ensures the
final veratrole-d10 is absolutely anhydrous, a critical requirement if it is to be used in
downstream moisture-sensitive organometallic reactions (e.g., directed ortho-lithiation).

Analytical Characterization and Validation

A protocol is only as strong as its validation. To confirm the success of the synthesis, the
following analytical signatures must be verified:

¢ 1 HNMR (CDCI 3): The spectrum must be essentially blank. Unlabeled veratrole shows a
sharp singlet at ~3.8 ppm (methoxy protons) and a multiplet at 6.8—6.9 ppm (aromatic
protons)[5]. The absence of these peaks confirms >99% isotopic enrichment.
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e 13 C NMR (CDCI 3): Due to carbon-deuterium spin-spin coupling, the carbon signals will
split. The methoxy carbon will appear as a septet (due to coupling with three deuterium
atoms, 1=1), and the aromatic C-H carbons will appear as triplets.

e GC-MS: The molecular ion peak ( M+ ) must appear at m/z 148, confirming the fully
deuterated C 8D 100 2structure[4].

Applications in Drug Development

Veratrole is a foundational moiety in numerous active pharmaceutical ingredients (APIS),
including the spasmolytic agent mebeverine and the experimental compound domipizone[1].
However, the methoxy groups of the veratrole moiety are highly susceptible to rapid metabolic
clearance.

In vivo, hepatic cytochrome P-450 enzymes (specifically CYP2D6 and CYP3A4) catalyze the
O-demethylation of veratrole into guaiacol and eventually catechol[2]. These hydroxylated
metabolites are rapidly cleared via Phase Il glucuronidation or sulfation.

By utilizing Veratrole-d6 or Veratrole-d10 as the starting building block, drug developers embed
the Kinetic Isotope Effect directly into the API. The stronger C-D bond resists CYP450-
mediated oxidation, which effectively:

» Reduces the rate of metabolic clearance, increasing the drug's plasma half-life.

o Decreases inter-patient variability, as the drug's clearance becomes less dependent on the
patient's specific CYP450 expression levels.

¢ Shunts metabolism to alternative pathways, potentially reducing the formation of toxic or
reactive quinone metabolites derived from the catechol breakdown products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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